2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with dimethylaminoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of different heterocyclic compounds .
Scientific Research Applications
2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-amine: A precursor in the synthesis of 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide.
2-Amino-5-methyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This makes it a valuable compound for various research applications.
Properties
CAS No. |
147419-95-2 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H12N4O2/c1-5-9-10-7(13-5)8-6(12)4-11(2)3/h4H2,1-3H3,(H,8,10,12) |
InChI Key |
HUGGXQXPUGEXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)CN(C)C |
Origin of Product |
United States |
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